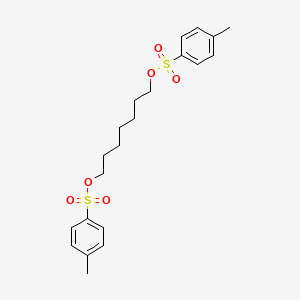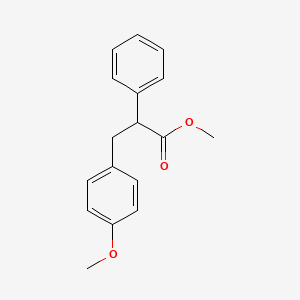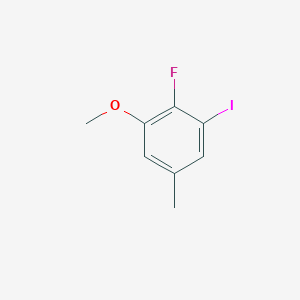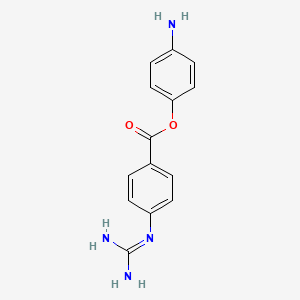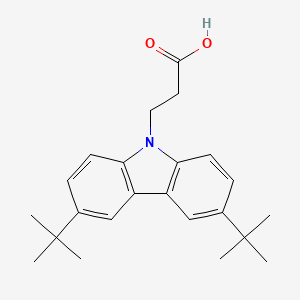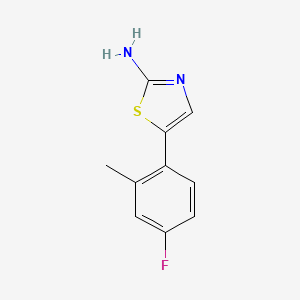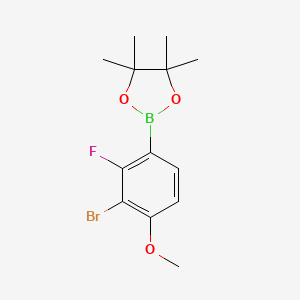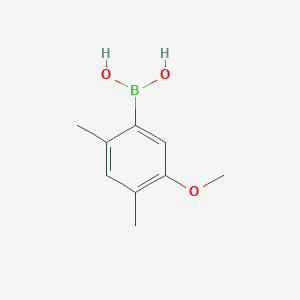
3-Ethoxy-5-isopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-5-isopropylbenzaldehyde is an organic compound with the molecular formula C12H16O2. It is a benzaldehyde derivative, characterized by the presence of an ethoxy group at the 3-position and an isopropyl group at the 5-position on the benzene ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-ethoxy-5-isopropylbenzene with an appropriate acylating agent, followed by oxidation to form the aldehyde group. The reaction conditions typically involve the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Ethoxy-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and isopropyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-Ethoxy-5-isopropylbenzoic acid.
Reduction: 3-Ethoxy-5-isopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-Ethoxy-5-isopropylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Ethoxy-5-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxy and isopropyl groups can influence the reactivity and selectivity of the compound in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
相似化合物的比较
Similar Compounds
3-Ethoxybenzaldehyde: Lacks the isopropyl group, which can affect its reactivity and applications.
5-Isopropylbenzaldehyde: Lacks the ethoxy group, leading to different chemical and physical properties.
3-Methoxy-5-isopropylbenzaldehyde: Similar structure but with a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
Uniqueness
3-Ethoxy-5-isopropylbenzaldehyde is unique due to the presence of both ethoxy and isopropyl groups on the benzene ring, which can provide distinct reactivity and selectivity in chemical reactions. These functional groups can also influence the compound’s physical properties, such as solubility and boiling point, making it suitable for specific applications in research and industry.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
3-ethoxy-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-4-14-12-6-10(8-13)5-11(7-12)9(2)3/h5-9H,4H2,1-3H3 |
InChI 键 |
BFZVMPDVYVREMW-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1)C(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



